molecular formula C30H42O10 B049696 7,8-Epoxysinogenin 3-methylglycosides CAS No. 118004-72-1

7,8-Epoxysinogenin 3-methylglycosides

Cat. No. B049696
M. Wt: 562.6 g/mol
InChI Key: HGZQTHMHTBGLMG-HEVFXZARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Epoxysinogenin 3-methylglycosides, also known as ESM, is a natural compound found in plants of the Asclepiadaceae family. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, ESM has been the subject of scientific research in recent years.

Mechanism Of Action

7,8-Epoxysinogenin 3-methylglycosides exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7,8-Epoxysinogenin 3-methylglycosides has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

7,8-Epoxysinogenin 3-methylglycosides has been found to possess various biochemical and physiological effects. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-viral properties, which can be useful in the treatment of viral infections.

Advantages And Limitations For Lab Experiments

7,8-Epoxysinogenin 3-methylglycosides has several advantages as a research compound. It is a natural compound, which makes it more biologically relevant than synthetic compounds. 7,8-Epoxysinogenin 3-methylglycosides is also relatively easy to extract and purify, which makes it more accessible for research purposes. However, 7,8-Epoxysinogenin 3-methylglycosides has some limitations as a research compound. It is not very stable, which can make it difficult to store and handle. 7,8-Epoxysinogenin 3-methylglycosides is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 7,8-Epoxysinogenin 3-methylglycosides. One area of research could be the development of 7,8-Epoxysinogenin 3-methylglycosides-based drugs for the treatment of inflammatory conditions and cancer. Another area of research could be the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of 7,8-Epoxysinogenin 3-methylglycosides. Additionally, more research is needed to explore the potential of 7,8-Epoxysinogenin 3-methylglycosides as a treatment for viral infections.

Synthesis Methods

7,8-Epoxysinogenin 3-methylglycosides can be extracted from the roots of plants belonging to the Asclepiadaceae family. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extracted compound can then be purified using various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC).

Scientific Research Applications

7,8-Epoxysinogenin 3-methylglycosides has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 7,8-Epoxysinogenin 3-methylglycosides has anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions such as arthritis and asthma. 7,8-Epoxysinogenin 3-methylglycosides has also been found to possess anti-tumor properties, which can be useful in the treatment of cancer.

properties

CAS RN

118004-72-1

Product Name

7,8-Epoxysinogenin 3-methylglycosides

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one

InChI

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1

InChI Key

HGZQTHMHTBGLMG-HEVFXZARSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

synonyms

7,8-epoxysinogenin 3-methylglycosides
7,8-ESMG
7,8beta-epoxysinogenin 3alpha-(D-methylglycoside)

Origin of Product

United States

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